N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide
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Overview
Description
N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The subsequent introduction of the cyanomethyl group and the trifluoromethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties contribute to the development of innovative products and solutions.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Flonicamid: A related compound with insecticidal properties.
N-(Cyanomethyl)-6-(trifluoromethyl)nicotinamide: Another benzimidazole derivative with potential biological activity.
Uniqueness: N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-8(2)21-11-4-3-9(12(22)19-6-5-18)7-10(11)20-13(21)14(15,16)17/h3-4,7-8H,6H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZGMCUNMULPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)NCC#N)N=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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